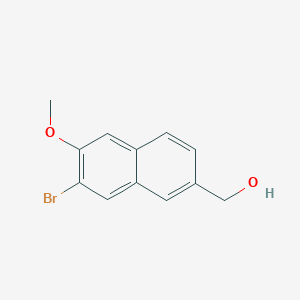
(7-Bromo-6-methoxynaphthalen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-6-methoxynaphthalen-2-yl)methanol is a chemical compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol . It is a derivative of naphthalene, featuring a bromine atom at the 7th position and a methoxy group at the 6th position, along with a methanol group at the 2nd position of the naphthalene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-6-methoxynaphthalen-2-yl)methanol typically involves the bromination of 6-methoxynaphthalene followed by a Grignard reaction to introduce the methanol group . The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane, followed by the addition of a Grignard reagent like methylmagnesium bromide .
Industrial Production Methods
large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-6-methoxynaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: 7-Bromo-6-methoxynaphthalene-2-carboxylic acid.
Reduction: 6-Methoxynaphthalen-2-ylmethanol.
Substitution: 7-Amino-6-methoxynaphthalen-2-yl)methanol or 7-Thio-6-methoxynaphthalen-2-yl)methanol.
Applications De Recherche Scientifique
(7-Bromo-6-methoxynaphthalen-2-yl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (7-Bromo-6-methoxynaphthalen-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and bromine groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but lacks the methanol group.
6-Methoxy-2-naphthalenemethanol: Similar structure but lacks the bromine atom.
7-Bromo-2-naphthalenemethanol: Similar structure but lacks the methoxy group.
Uniqueness
(7-Bromo-6-methoxynaphthalen-2-yl)methanol is unique due to the presence of both the bromine and methoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Numéro CAS |
89113-51-9 |
|---|---|
Formule moléculaire |
C12H11BrO2 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
(7-bromo-6-methoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrO2/c1-15-12-6-9-3-2-8(7-14)4-10(9)5-11(12)13/h2-6,14H,7H2,1H3 |
Clé InChI |
VYIHESLZSFRCSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(C=CC2=C1)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)

methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)





![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
![2-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135192.png)

